5-Methoxy-6-nitro-1H-indazole

Descripción general

Descripción

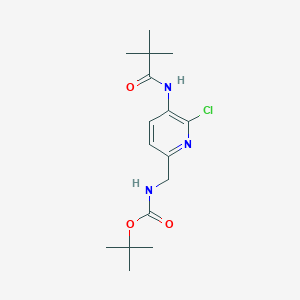

5-Methoxy-6-nitro-1H-indazole is a chemical compound with the molecular formula C8H7N3O3 . It is a solid substance with a molecular weight of 193.16 .

Synthesis Analysis

The synthesis of indazole derivatives, including 5-Methoxy-6-nitro-1H-indazole, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 5-Methoxy-6-nitro-1H-indazole consists of a benzene ring fused with a pyrazole ring, which contains two nitrogen atoms . The compound also contains a methoxy group (-OCH3) and a nitro group (-NO2) attached to the indazole core .Chemical Reactions Analysis

The chemical reactions involving indazole derivatives have been studied extensively . These reactions often involve the formation of N–N bonds and are typically catalyzed by transition metals .Physical And Chemical Properties Analysis

5-Methoxy-6-nitro-1H-indazole is a solid substance . It has a molecular weight of 193.16 and a molecular formula of C8H7N3O3 .Aplicaciones Científicas De Investigación

Inhibitor of Neuronal Nitric Oxide Synthase

5-Methoxy-6-nitro-1H-indazole and its derivatives have been studied extensively for their role in inhibiting neuronal nitric oxide synthase (nNOS). The inhibition of nNOS is a significant area of research due to its potential applications in neurology and pharmacology. For instance, 7-Methoxy-1H-indazole, a structurally similar compound, has been identified as an inhibitor of nitric oxide synthase, with the methoxy group playing a crucial role in its interaction with the enzyme (Sopková-de Oliveira Santos, Collot, & Rault, 2002). Additionally, studies on compounds like 7-nitro indazole have provided insights into the role of nitro-substituted indazoles in the inhibition of nNOS, demonstrating their potential for the development of novel therapeutic agents (Moore, Wallace, Gaffen, Hart, & Babbedge, 1993).

Chemical Structure and Synthesis

The chemical structure of indazole derivatives, including 5-Methoxy-6-nitro-1H-indazole, is critical in understanding their function and potential applications. The structural analysis of such compounds reveals important information about their interactions and behavior in different chemical contexts. For instance, the study of 5-nitro-3-thiomorpholino-1H-indazole provided insights into the molecular arrangement and hydrogen bonding, which are vital for understanding their biological activity (Gzella & Wrzeciono, 2001). Additionally, research into the synthesis and structural analysis of 1H-indazoles through reactions like the Davis-Beirut Reaction offers valuable knowledge for the development of new compounds with potential scientific applications (Zhu, Haddadin, & Kurth, 2019).

Potential Therapeutic Applications

Research into indazole derivatives has explored their potential therapeutic applications, particularly in areas like antinociception and the treatment of sepsis. For example, 7-nitro indazole has been investigated for its antinociceptive properties, which are linked to the inhibition of central NOS activity (Babbedge, Bland-Ward, Hart, & Moore, 1993). Furthermore, derivatives of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole have shown promise as inhibitors of sodium nitroprusside-induced vascular smooth muscle cell apoptosis, suggesting potential applications in treating conditions like sepsis (Lien, Lee, Huang, Pan, Guh, Teng, & Kuo, 2002).

Mecanismo De Acción

Target of Action

5-Methoxy-6-nitro-1H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . It has been suggested that indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) for the treatment of respiratory diseases . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk . These targets are crucial in cellular signaling pathways and their modulation can lead to various therapeutic effects.

Mode of Action

It is known that indazoles interact with their targets, such as pi3kδ, chk1, and chk2 kinases, leading to changes in cellular signaling . This interaction can result in the inhibition, regulation, or modulation of these targets, affecting their activity and the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 5-Methoxy-6-nitro-1H-indazole are likely to be those involving its primary targets. For instance, the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, can be affected by the inhibition of PI3Kδ . Similarly, the modulation of CHK1 and CHK2 kinases can affect the cell cycle and DNA damage response pathways .

Result of Action

The molecular and cellular effects of 5-Methoxy-6-nitro-1H-indazole’s action depend on its interaction with its targets and the resulting changes in cellular signaling pathways. For instance, the inhibition of PI3Kδ can lead to decreased cell survival and proliferation . Similarly, the modulation of CHK1 and CHK2 kinases can affect cell cycle progression and the cellular response to DNA damage .

Safety and Hazards

Direcciones Futuras

Indazole derivatives, including 5-Methoxy-6-nitro-1H-indazole, continue to be a focus of medicinal chemistry due to their diverse biological activities . Future research will likely continue to explore the synthesis of these compounds and their potential applications in the treatment of various diseases .

Propiedades

IUPAC Name |

5-methoxy-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8-2-5-4-9-10-6(5)3-7(8)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZRHTSGWGCDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666847 | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-6-nitro-1H-indazole | |

CAS RN |

724767-15-1 | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724767-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)

![4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389941.png)

![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389949.png)

![3-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide](/img/structure/B1389953.png)

![4-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1389954.png)

![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389955.png)

![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)

![3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1389957.png)